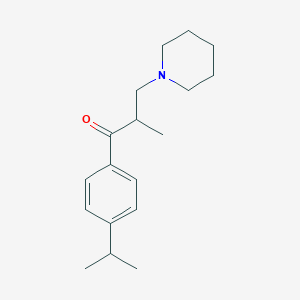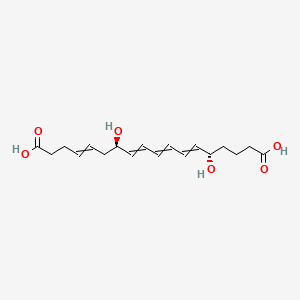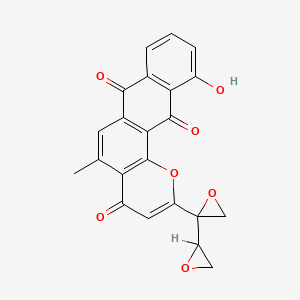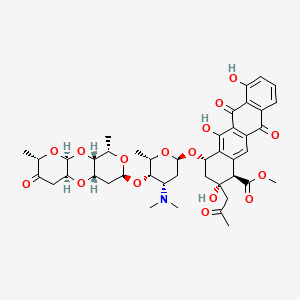
Sulfurmycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurmycin B is a natural product found in Streptomyces galilaeus with data available.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Sulfur-Containing Compounds
Sulfur-containing natural products, such as Sulfurmycin B, have been extensively studied for their therapeutic potential. These compounds exhibit a range of biological activities including antioxidant, antibacterial, antimicrobial, antifungal, and anticancer properties. The effectiveness of these compounds stems from their chemical properties, which allow them to interact with oxidative stressors, affect the function of redox-sensitive proteins, and disrupt the integrity of DNA and cellular membranes. Some sulfur-containing compounds require enzymatic activation to generate their active forms, enhancing their target selectivity (Jacob, 2006).
Antibiotic Synthesis and Sulfur Dioxide Capture
Innovative approaches in antibiotic synthesis involve the capture of sulfur dioxide. This process has led to the discovery of unusual sulfonamide and sulfone antibiotics, which show promise against multidrug-resistant bacteria. These findings highlight the potential of sulfur-containing compounds in developing new antibiotics (Baunach et al., 2015).
Enhancement of Antifungal Drug Activity
Studies have shown that sulfur compounds can enhance the activity of antifungal drugs. For instance, the combination of allicin (an allyl-sulfur compound) with traditional antifungals leads to amplified activity, suggesting potential synergies between sulfur compounds and existing drugs (Ogita et al., 2012).
Regulation of Metabolic Enzymes
Sulfur-containing compounds, such as this compound, have been implicated in regulating metabolic enzymes. For example, studies show that certain sulfur compounds can modulate enzymes involved in carcinogen metabolism, providing insights into their potential chemopreventive activities (Ciolino et al., 2005).
Protective Effects Against Pulmonary Fibrosis
Research has demonstrated the protective effects of sulfur compounds against pulmonary fibrosis. For instance, hydrogen sulfide has shown potential in mitigating fibrosis and inflammation in the lungs, indicating the therapeutic possibilities of sulfur-based treatments in respiratory conditions (Cao et al., 2014).
Eigenschaften
CAS-Nummer |
78193-30-3 |
|---|---|
Molekularformel |
C43H51NO16 |
Molekulargewicht |
837.9 g/mol |
IUPAC-Name |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H51NO16/c1-17(45)15-43(52)16-29(33-22(35(43)41(51)53-7)11-23-34(38(33)50)37(49)32-21(36(23)48)9-8-10-25(32)46)58-30-12-24(44(5)6)39(19(3)54-30)59-31-14-27-40(20(4)55-31)60-42-28(57-27)13-26(47)18(2)56-42/h8-11,18-20,24,27-31,35,39-40,42,46,50,52H,12-16H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42-,43+/m0/s1 |
InChI-Schlüssel |
DONDQYGRHMLYMF-YVPSEDBZSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |
SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |
Kanonische SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |
Synonyme |
sulfurmycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



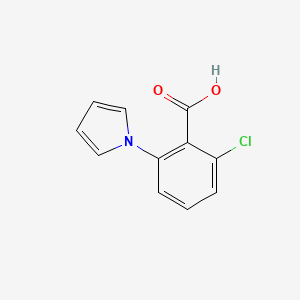
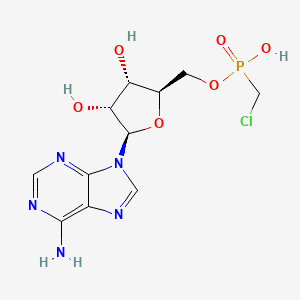
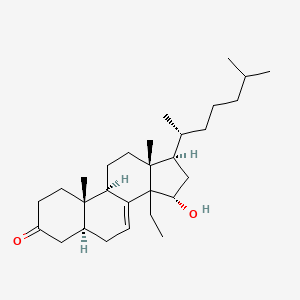
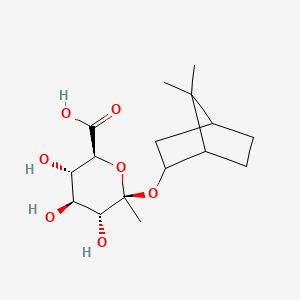
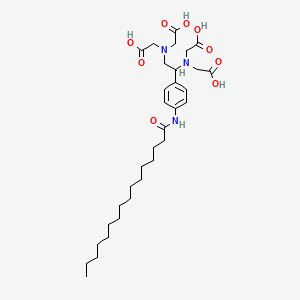

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
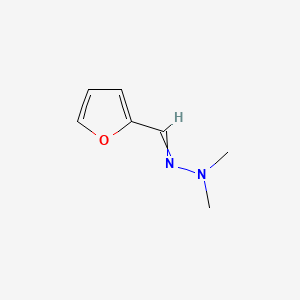
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)
